molecular formula C16H17NO B4925354 4-isopropyl-N-phenylbenzamide CAS No. 15088-90-1

4-isopropyl-N-phenylbenzamide

Cat. No.: B4925354
CAS No.: 15088-90-1
M. Wt: 239.31 g/mol
InChI Key: RQOGGEIIARVSOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Isopropyl-N-phenylbenzamide is an organic compound with the molecular formula C16H17NO. It is a derivative of benzamide, where the benzene ring is substituted with an isopropyl group at the 4-position and a phenyl group attached to the nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-isopropyl-N-phenylbenzamide typically involves the amidation of 4-isopropylbenzoic acid with aniline. One common method includes the use of a catalyst such as Au/HAP (gold on hydroxyapatite) under mild conditions. The reaction is carried out in water at 40°C for 24 hours with the presence of sodium hydroxide . Another method involves the direct condensation of carboxylic acids and amines in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth under ultrasonic irradiation .

Industrial Production Methods: Industrial production of this compound may utilize similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The choice of catalysts and solvents is crucial to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: 4-Isopropyl-N-phenylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: Electrophilic substitution reactions can occur on the benzene ring, especially at positions ortho and para to the amide group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: N-oxide derivatives.

    Reduction: Corresponding amines.

    Substitution: Halogenated benzamides.

Scientific Research Applications

4-Isopropyl-N-phenylbenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-isopropyl-N-phenylbenzamide involves its interaction with specific molecular targets. The amide group can form hydrogen bonds with biological molecules, influencing their function. The isopropyl and phenyl groups contribute to the compound’s hydrophobic interactions, affecting its binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

    N-Phenylbenzamide: Lacks the isopropyl group, making it less hydrophobic.

    4-Methyl-N-phenylbenzamide: Has a methyl group instead of an isopropyl group, affecting its steric and electronic properties.

    4-Ethyl-N-phenylbenzamide: Contains an ethyl group, providing different hydrophobic interactions compared to the isopropyl group.

Uniqueness: 4-Isopropyl-N-phenylbenzamide is unique due to the presence of the isopropyl group, which enhances its hydrophobicity and potentially its biological activity. This structural feature can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications .

Properties

IUPAC Name

N-phenyl-4-propan-2-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO/c1-12(2)13-8-10-14(11-9-13)16(18)17-15-6-4-3-5-7-15/h3-12H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQOGGEIIARVSOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70294156
Record name 4-isopropyl-n-phenylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70294156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15088-90-1
Record name NSC94813
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=94813
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-isopropyl-n-phenylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70294156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-isopropyl-N-phenylbenzamide
Reactant of Route 2
Reactant of Route 2
4-isopropyl-N-phenylbenzamide
Reactant of Route 3
Reactant of Route 3
4-isopropyl-N-phenylbenzamide
Reactant of Route 4
Reactant of Route 4
4-isopropyl-N-phenylbenzamide
Reactant of Route 5
Reactant of Route 5
4-isopropyl-N-phenylbenzamide
Reactant of Route 6
Reactant of Route 6
4-isopropyl-N-phenylbenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.